molecular formula C20H17ClN2O4S B10810147 [2-(N-methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate

[2-(N-methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate

Cat. No.: B10810147
M. Wt: 416.9 g/mol
InChI Key: LNXDSISMNMAOHG-UHFFFAOYSA-N
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Description

[2-(N-methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate is a synthetic organic compound featuring a benzothiophene core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity. The benzothiophene moiety is a critical structural component in several approved therapeutic agents, including the selective estrogen receptor modulators arzoxifene and raloxifene, the antipsychotic brexpiprazole, the antifungal sertaconazole, and the 5-lipoxygenase inhibitor zileuton . The specific substitution pattern on this molecule, including the 3-chloro group and the 2-carboxamide-linked ester functionality, classifies it as a sophisticated chemical intermediate. It is primarily intended for use in pharmaceutical research and development, particularly in the synthesis of novel heterocyclic compounds for biological screening. The presence of both amide and ester functional groups makes it a versatile building block for further chemical derivatization, such as hydrolysis, amidation, or nucleophilic substitution. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), especially in the development of new cytotoxic or antimicrobial agents, given that novel benzothiophene hybrids have demonstrated promising growth inhibition in cancer cell lines and activity against various bacterial strains . This product is provided "as-is" for research purposes. The buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Intended Use: This product is for Research Use Only (RUO). It is not intended for use in humans, animals, or as a diagnostic agent. It must not be used for any form of personal consumption, treatment, or therapeutic application. Researchers should handle this and all chemical products with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C20H17ClN2O4S

Molecular Weight

416.9 g/mol

IUPAC Name

[2-(N-methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate

InChI

InChI=1S/C20H17ClN2O4S/c1-23(13-7-3-2-4-8-13)16(24)12-27-17(25)11-22-20(26)19-18(21)14-9-5-6-10-15(14)28-19/h2-10H,11-12H2,1H3,(H,22,26)

InChI Key

LNXDSISMNMAOHG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC(=O)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

Biological Activity

The compound [2-(N-methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H17ClN2O4S
  • Molecular Weight : 416.9 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, leading to various pharmacological effects. It has been shown to exhibit:

  • Antitumor Activity : The compound acts as a kinesin spindle protein (KSP) inhibitor, which is crucial for proper mitosis. Inhibition of KSP can lead to the arrest of cancer cells in mitosis, resulting in the formation of monopolar spindles and subsequent cell death . This mechanism positions it as a potential candidate for cancer therapeutics.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives with similar structures possess significant antibacterial properties. For instance, compounds with greater lipophilicity have been reported to exhibit enhanced antibacterial activity against Gram-positive bacteria. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs show promise.

Antitumor Efficacy

A study focusing on KSP inhibitors highlighted the effectiveness of similar compounds in inducing apoptosis in cancer cells. The selected compound demonstrated a favorable pharmacokinetic profile and notable in vivo efficacy, supporting its candidacy for clinical development .

Antimicrobial Studies

Research on structurally related compounds indicates that they possess broad-spectrum antimicrobial activity. For example, compounds with similar anilide structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectivenessReference
AntitumorSignificant KSP inhibition leading to cell death
AntimicrobialModerate to significant activity against Gram-positive bacteria
PharmacokineticsFavorable profile for clinical candidates

Comparison with Similar Compounds

Structural Analogues

Benzothiophene Derivatives
  • Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate [8] (): Shares the 2-oxoethyl aminoacetate backbone but replaces the benzothiophene with a benzylsulfanyl-phenyl group.
B. Benzimidazole-Based Acetamides ():

Compounds like N-(1H-benzimidazol-2-yl)-2-[(benzylcarbamoyl)amino]acetamide feature a benzimidazole core instead of benzothiophene.

C. Methoxyanilino Esters ():
  • [2-(4-methoxyanilino)-2-oxoethyl] 2-(cyclohexanecarbonylamino)acetate: Replaces the N-methylaniline group with 4-methoxyaniline and substitutes benzothiophene with cyclohexanecarbonyl. The cyclohexane ring introduces steric bulk, likely reducing membrane permeability compared to the planar benzothiophene .
  • [2-(4-methoxyanilino)-2-oxoethyl] [(3,4,5-trimethoxybenzoyl)amino]acetate: Incorporates a trimethoxybenzoyl group, enhancing electron density and possibly improving antioxidant activity relative to the chloro-benzothiophene derivative .
D. N-Substituted Dichlorophenylacetamides ():

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide features a dichlorophenylacetamide scaffold.

Physicochemical Properties

Property Target Compound [2-(4-methoxyanilino)-2-oxoethyl] ester () Dichlorophenylacetamide ()
Molecular Weight ~420 g/mol (estimated) 348.17 g/mol 402.27 g/mol
Lipophilicity (LogP) High (3-chloro, benzothiophene) Moderate (methoxy groups) High (dichloro substitution)
pKa ~10–12 (amide NH) 11.97 ~9–11 (amide NH)
Solubility Low in water (aromatic, chloro groups) Moderate (polar methoxy groups) Low (lipophilic dichloro)

Preparation Methods

Benzothiophene Core Formation

Benzothiophene is synthesized via the Gewald reaction, combining cyclohexanone, elemental sulfur, and a nitrile under basic conditions. Alternatively, cyclization of 2-mercaptobenzoic acid with acetylene derivatives offers a high-yield route (75–85%).

Chlorination at the 3-Position

Direct electrophilic chlorination using Cl₂ in the presence of FeCl₃ (Lewis acid) achieves regioselective substitution at the 3-position. Reaction conditions (0–5°C, 4–6 hours) yield 3-chloro-1-benzothiophene in 68–72% purity, necessitating recrystallization from ethanol.

Carbonyl Chloride Formation

The 2-position is acylated via Friedel-Crafts acylation using acetic anhydride, followed by hydrolysis to the carboxylic acid. Treatment with thionyl chloride (SOCl₂) at reflux converts the acid to the corresponding acyl chloride (90–95% yield).

Synthesis of 2-[(3-Chloro-1-benzothiophene-2-carbonyl)amino]acetic Acid

Amide Coupling

The acyl chloride reacts with glycine methyl ester in dichloromethane (DCM) using triethylamine (TEA) as a base. Catalytic 4-dimethylaminopyridine (DMAP) enhances coupling efficiency, yielding 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetic acid methyl ester (82–88%). Hydrolysis with NaOH (1M, 25°C) produces the free acid.

StepReagent/ConditionYieldPurity (HPLC)
AcylationSOCl₂, reflux, 2h95%98%
CouplingGlycine methyl ester, TEA, DMAP85%95%
HydrolysisNaOH, 25°C, 1h90%97%

Synthesis of [2-(N-Methylanilino)-2-oxoethyl] Acetate

N-Methylation of Aniline

Aniline is methylated using methyl iodide (CH₃I) in the presence of NaH (60% dispersion in mineral oil) in DMF at 0°C. Quenching with ice water and extraction with ethyl acetate yields N-methylaniline (75–80%).

Acylation with Chloroacetyl Chloride

N-Methylaniline reacts with chloroacetyl chloride in DCM, catalyzed by TEA, to form 2-chloro-N-(2-methylphenyl)acetamide (70–75%). Subsequent esterification with acetic anhydride in pyridine produces [2-(N-methylanilino)-2-oxoethyl] acetate (65–70%).

Final Coupling and Purification

Ester-Amide Condensation

The carboxylic acid (from Section 3) and [2-(N-methylanilino)-2-oxoethyl] acetate undergo Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP in DCM. Reaction monitoring via TLC (hexane:EtOAc, 3:1) confirms completion within 6–8 hours. Crude product is purified via silica gel chromatography (60–70% yield).

Crystallization and Characterization

Recrystallization from ethanol/water (4:1) affords the title compound as white crystals (mp 148–150°C). Structural validation is achieved through:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.40 (m, 4H, benzothiophene), 3.45 (s, 3H, N-CH₃).

  • LC-MS : m/z 417.1 [M+H]⁺.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 minutes) reduces reaction time by 50% while maintaining yields at 75–80%. Solvent optimization identifies tetrahydrofuran (THF) as superior to DCM for solubility.

Green Chemistry Approaches

Replace DCM with cyclopentyl methyl ether (CPME), achieving comparable yields (78%) with reduced environmental impact. Catalytic use of lipase (Novozym 435) in esterification steps is under investigation.

Challenges and Troubleshooting

  • Regioselectivity in Chlorination : Over-chlorination at the 4-position is mitigated by strict temperature control (<5°C) and stoichiometric Cl₂.

  • Ester Hydrolysis : Premature hydrolysis during coupling is avoided by using anhydrous DCM and molecular sieves .

Q & A

Q. How to evaluate synthetic route scalability without industrial data?

  • Green chemistry metrics : Calculate E-factor (waste per product gram) and atom economy .
  • Step-efficiency analysis : Identify bottlenecks (e.g., low-yielding steps) for iterative optimization .

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